molecular formula C8H5ClN2O3 B1487714 4-Chloro-1-hydroxy-6-nitroindole CAS No. 1167056-13-4

4-Chloro-1-hydroxy-6-nitroindole

Cat. No.: B1487714
CAS No.: 1167056-13-4
M. Wt: 212.59 g/mol
InChI Key: HISWFFCUTSXRFX-UHFFFAOYSA-N
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Description

4-Chloro-1-hydroxy-6-nitroindole (CAS 1167056-13-4) is a nitroindole derivative with a molecular formula of C8H5ClN2O3 and a molecular weight of 212.59 g/mol . This compound serves as a valuable chemical intermediate and reference standard in research, particularly in the development and analysis of active pharmaceutical ingredients. Its primary research application is as a reference substance for drug impurities , aiding in the identification and quantification of by-products in pharmaceutical compounds to ensure quality and safety . The structural motif of the hydroxyindole core is a subject of significant interest in organic chemistry and chemical biology due to its tautomerism and diverse reactivity . The specific substitution pattern on this molecule, featuring chloro, nitro, and hydroxy functional groups, makes it a versatile building block for further synthetic elaboration in medicinal chemistry and drug discovery programs. It is strictly for research purposes in laboratory settings. Handling and Storage: To maintain stability and purity, this product should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . As with all chemicals of this nature, proper safety precautions must be observed. Researchers should wear appropriate personal protective equipment, including protective gloves, clothing, eyewear, and face protection, and avoid contact with skin and eyes . All waste generated should be classified and disposed of by a professional bio-waste treatment company in accordance with applicable regulations . Notice: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-hydroxy-6-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-7-3-5(11(13)14)4-8-6(7)1-2-10(8)12/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISWFFCUTSXRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=CC(=C2)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290280
Record name 4-Chloro-1-hydroxy-6-nitro-1H-indole
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Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-13-4
Record name 4-Chloro-1-hydroxy-6-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-hydroxy-6-nitro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 1 Hydroxy 6 Nitroindole and Its Precursors

Strategies for Constructing the Indole (B1671886) Ring System with Regiochemical Control

The formation of the indole core, particularly with specific substituents at defined positions, is a cornerstone of synthesizing complex molecules like 4-Chloro-1-hydroxy-6-nitroindole. Several powerful reactions have been adapted for this purpose.

Fischer Indole Synthesis Modifications for Nitroindoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for creating indoles. wikipedia.org The reaction typically involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The process starts with the formation of a phenylhydrazone, which then isomerizes to an enamine. A key step is the rsc.orgrsc.org-sigmatropic rearrangement that occurs after protonation, leading to a diimine intermediate. This intermediate cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

This fundamental reaction can be catalyzed by a range of Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃). wikipedia.org While highly effective, the traditional Fischer synthesis can face challenges when dealing with substituted phenylhydrazines, such as those containing nitro groups. However, modifications have been developed to improve its efficiency for these specific substrates. An improved Fischer synthesis of nitroindoles has been reported, demonstrating its adaptability. tandfonline.com The versatility of the method allows for the synthesis of various substituted indoles, including those with nitro groups, which are important for further chemical transformations. tandfonline.comacs.org

Table 1: Overview of Fischer Indole Synthesis

Feature Description Reference
Reaction Type Ring-forming reaction wikipedia.org
Reactants Phenylhydrazine and an aldehyde or ketone thermofisher.com
Conditions Acidic (Brønsted or Lewis acids) wikipedia.org
Key Intermediate Phenylhydrazone, which rearranges wikipedia.org
Applications Synthesis of substituted indoles, including nitroindoles tandfonline.comresearchgate.net

Larock Indole Synthesis and its Variants for Substituted Indoles

The Larock indole synthesis, also known as Larock heteroannulation, is a powerful palladium-catalyzed reaction that constructs 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.org This one-pot process is celebrated for its high regioselectivity and tolerance of a wide range of functional groups on both reaction partners. ub.edunih.gov

The mechanism proceeds through several steps:

Reduction of the initial Pd(II) catalyst to Pd(0).

Oxidative addition of the o-iodoaniline to the Pd(0) species.

Coordination and subsequent regioselective insertion of the alkyne into the arylpalladium bond.

Intramolecular cyclization where the nitrogen attacks the vinylpalladium intermediate.

Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. ub.eduwikipedia.org

A key feature of the Larock synthesis is its regioselectivity, which generally places the bulkier substituent from the alkyne at the C2 position of the indole ring. nih.gov The reaction conditions have been optimized over time, with LiCl often being more effective than other salts. ub.eduwikipedia.org The versatility of this method makes it a cornerstone for preparing a diverse array of substituted indoles, including those that could serve as precursors to the target compound. acs.orgnih.gov

Table 2: Key Aspects of Larock Indole Synthesis

Aspect Details Reference
Catalyst Palladium (e.g., Pd(OAc)₂) ub.edu
Reactants o-Iodoaniline (or other o-haloanilines) and a disubstituted alkyne wikipedia.orgnih.gov
Key Advantage High regioselectivity and functional group tolerance ub.edunih.gov
Common Additive LiCl or n-Bu₄NCl wikipedia.org
Scope Synthesis of a wide variety of 2,3-disubstituted indoles acs.org

Transition Metal-Free Approaches for Nitroindole Formation

While transition metal-catalyzed reactions are powerful, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in final products. Several such methods have been established for the synthesis of nitroindoles.

One prominent strategy involves the electrophilic nitration of an existing indole ring. A method has been developed for the regioselective synthesis of 3-nitroindoles using trifluoroacetyl nitrate (B79036) (CF₃COONO₂), which is generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride (B1165640). rsc.orgrsc.org This approach avoids the use of harsh acids and metals, offering a greener alternative. rsc.org While this method functionalizes an existing indole, other metal-free strategies build the ring from acyclic precursors.

Another innovative metal-free approach is the transannulation reaction of 2-substituted indoles with β-nitroalkenes in polyphosphoric acid to yield 3-substituted 2-quinolones, demonstrating a novel rearrangement pathway. ku.edu Furthermore, domino reactions provide an efficient route. For instance, 2-aryl indoles can be assembled in a transition-metal-free process by combining 2-fluorotoluenes and nitriles in the presence of a strong base like lithium bis(trimethylsilyl)amide. researchgate.net These methods highlight the growing toolkit available for constructing nitroindoles without reliance on transition metals. nih.gov

Introduction of the 4-Chloro Moiety

Securing the chlorine atom at the C4 position of the indole ring is a critical challenge. This can be achieved either by direct halogenation of a pre-formed indole or by starting with a precursor that already contains the chlorine atom in the correct position.

Directed Halogenation Methods

Directing groups can be employed to achieve site-selective C-H functionalization, including halogenation, at positions that are typically less reactive. For the specific C4-chlorination of an indole, a transient directing group (TDG) strategy has been successfully developed. acs.org

In this method, anthranilic acids are used as transient directing groups in a palladium-catalyzed reaction. This approach allows for the exclusive installation of a chlorine atom at the C4 position of an indole-3-carbaldehyde using N-chlorosuccinimide (NCS) as the chlorine source. acs.org The reaction demonstrates good functional group tolerance and provides a direct route to 4-halogenated indoles from readily available starting materials under mild conditions. acs.org While other methods exist for the directed chlorination of indoles, they often target the C2 or C3 positions. For example, a copper-mediated C2 chlorination has been achieved using a pyrimidyl directing group. rsc.orgrsc.org

Pre-functionalized Aniline (B41778) Precursors

An alternative and often more straightforward strategy for ensuring the correct substitution pattern is to begin the synthesis with a precursor that already contains the necessary chloro and nitro groups on the aniline ring. By using a pre-functionalized aniline, the complexities of regioselective functionalization on the indole core are avoided.

For the synthesis of 4-chloro-6-nitroindole derivatives, a suitable starting material would be an appropriately substituted dinitrobenzene or dinitrotoluene. A key approach involves the reaction of 1,3-dinitrobenzenes with α-chloroalkyl ketones to form 2,4-dinitrobenzyl ketones. The subsequent reduction of these ketones with tin(II) chloride leads directly to the formation of 1-hydroxy-6-nitroindoles. thieme-connect.com Similarly, starting with 2,6-dinitrotoluene (B127279) and acylating it with reagents like diethyl oxalate (B1200264) allows for the synthesis of 1-hydroxy-4-nitroindoles after reduction. thieme-connect.com The synthesis of the necessary aniline precursors, such as 4-chloro-2-nitroaniline (B28928) chemicalbook.com or 2-chloro-4-nitroaniline (B86195) chemicalbook.com, is well-established, often involving the amination of dichloronitrobenzene derivatives. chemicalbook.comgoogle.com This precursor-based approach provides a reliable and high-yielding pathway to the target scaffold.

Formation of the 1-Hydroxy Group

The introduction of a hydroxyl group at the N1 position of the indole ring is a critical transformation. Several methods have been developed to achieve this, each with its own advantages and limitations.

Oxidation of Indolines to N-Hydroxyindole Derivatives

A common and effective strategy for synthesizing 1-hydroxyindoles involves the oxidation of the corresponding indoline (B122111) (2,3-dihydroindole) precursors. clockss.org This approach circumvents the inherent instability of many 1-hydroxyindoles by working with a more stable, reduced heterocyclic core. clockss.orgresearchgate.net

One of the most widely used methods employs hydrogen peroxide in the presence of a catalyst, such as sodium tungstate (B81510) or phosphotungstic acid. clockss.org This method is advantageous as it can be performed in a one-pot reaction in the presence of water. clockss.org The reaction proceeds by the oxidation of the indoline to the corresponding N-hydroxyindoline, which then aromatizes to the 1-hydroxyindole (B3061041). The stability of the resulting 1-hydroxyindole is often enhanced by the presence of electron-withdrawing groups on the indole ring. researchgate.net

Iron-catalyzed oxidation of N-alkylated indolines has also been reported as a method to generate the corresponding indoles, suggesting that with appropriate tuning, this could be a viable route to N-hydroxyindoles as well. nih.gov For instance, the oxidation of indolines using tert-butyl hydroperoxide (t-BuOOH) in the presence of iron salts like FeCl2 or FeBr3 has been demonstrated. nih.gov

Table 1: Oxidation of Indolines to N-Hydroxyindoles

Indoline PrecursorOxidizing AgentCatalystProductYield (%)Reference
Indoline30% aq. H2O2Sodium Tungstate1-Hydroxyindole- clockss.org
N-Alkylindolinet-BuOOHFeCl2N-Alkylindoleup to 63 nih.gov

Cyclization Reactions Leading to 1-Hydroxyindoles

Cyclization reactions provide a direct entry to the 1-hydroxyindole core from acyclic precursors. These methods often involve the reductive cyclization of ortho-nitro-substituted aromatic compounds.

A well-established approach is the reductive cyclization of 2-(2-nitrophenyl)acetaldehydes or their enamine derivatives. thieme-connect.com The reduction can be achieved using various reagents, including titanium(III) chloride or zinc in aqueous ammonium chloride. researchgate.netthieme-connect.com A significant advantage of using enamines, prepared from 2-nitrotoluenes and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), is the avoidance of the often challenging synthesis of the corresponding nitroaldehydes. thieme-connect.com

Another powerful cyclization strategy involves the base-mediated reaction of 2-nitrostyrenes. nih.gov For example, alkyl 2-(2-nitroaryl)-2-butenoates can be cyclized to N-hydroxyindoles using sodium tert-pentoxide. nih.gov This method offers a one-step synthesis of the N-hydroxyindole core. nih.gov Furthermore, sequential treatment with a base followed by an electrophile, such as methyl iodide, can directly yield N-alkoxyindoles. nih.gov

The reaction of α-chloroalkyl ketones with 1,3-dinitrobenzenes provides 2,4-dinitrobenzyl ketones, which upon reduction with tin(II) chloride, yield 6-nitro-1-hydroxyindoles. thieme-connect.com This two-step process offers a straightforward route to the desired 6-nitro substituted N-hydroxyindole core. thieme-connect.com

Table 2: Cyclization Reactions for 1-Hydroxyindole Synthesis

Starting MaterialReagent(s)ProductYield (%)Reference
2-(2-Nitrophenyl)acetaldehydeTiCl3 or Zn/NH4Cl1-Hydroxyindole- thieme-connect.com
trans-β-Dimethylamino-2-nitrostyreneaq. TiCl3 or Zn/aq. NH4Cl1-Hydroxyindole- researchgate.net
Alkyl 2-(2-nitroaryl)-2-butenoateSodium tert-pentoxideN-Hydroxyindole- nih.gov
1,3-Dinitrobenzene (B52904) and α-chloroalkyl ketone1. DBU, 2. SnCl22-Substituted-1-hydroxy-6-nitroindoleGood thieme-connect.com

Photochemical and Electrochemical Approaches to Hydroxyindoles

Photochemical and electrochemical methods represent modern and often milder alternatives for the synthesis of hydroxyindoles.

Photochemical synthesis of 4-hydroxyindoles has been achieved by irradiating 5-(alkoxycarbonylamino)isoquinoline 2-oxides in an aprotic solvent, followed by acid-catalyzed solvolysis. oup.com This method provides a route to 4-hydroxyindoles, which are important precursors for various biologically active molecules. oup.com Another photochemical approach involves the direct photo-induced reductive Heck cyclization of indoles bearing a chloroarene moiety, which can be used to construct polycyclic indolinyl compounds. nih.gov

Electrochemistry has emerged as a powerful tool for small-molecule synthesis, offering precise control over reaction conditions. nih.govnih.gov Electrochemical methods have been developed for the site-selective N-hydroxymethylation of indoles. researchgate.net More relevant to the synthesis of hydroxyindoles, electrochemical oxidation of 5-hydroxytryptophan (B29612) has been utilized for site-specific protein labeling, demonstrating the potential of electrochemistry to selectively functionalize the indole core. nih.govnih.gov While direct electrochemical synthesis of this compound has not been explicitly detailed, the principles of electrochemical oxidation and reduction could be applied to precursors to achieve the desired transformations under mild conditions. nih.govnih.gov

Incorporation of the 6-Nitro Moiety

The introduction of a nitro group at the C6 position of the indole ring is a key step in the synthesis of the target compound. This can be achieved either by direct nitration of a pre-formed indole nucleus or by starting with a nitro-substituted aromatic precursor.

Direct Nitration of Indole Derivatives

Direct nitration of the indole ring is often challenging due to the electron-rich nature of the heterocycle, which can lead to over-nitration, side reactions, and polymerization. The position of nitration is highly dependent on the substituents already present on the indole ring and the reaction conditions. While direct nitration of 4-chloro-1-hydroxyindole is a conceivable route, the presence of the activating 1-hydroxy group and the deactivating but ortho-, para-directing chloro group would likely lead to a mixture of products. Therefore, this approach requires careful optimization to achieve the desired 6-nitro isomer selectively.

Synthesis from Nitroaromatic Precursors

A more controlled and widely employed strategy for the synthesis of 6-nitroindoles involves starting with a precursor that already contains the nitro group in the desired position. This approach offers better regiochemical control.

One of the most effective methods is the Leimgruber-Batcho indole synthesis. thieme-connect.com This reaction involves the condensation of a 2-methyl-nitroaniline derivative with a formamide (B127407) acetal to form an enamine, which is then reductively cyclized to the corresponding indole. For the synthesis of 6-nitroindoles, a 4-nitro-2-methylaniline derivative would be the appropriate starting material.

Another versatile method is the Fischer indole synthesis, which utilizes a phenylhydrazine and a ketone or aldehyde. To obtain a 6-nitroindole (B147325), a (4-nitrophenyl)hydrazine would be reacted with an appropriate carbonyl compound.

The reaction of 1,3-dinitrobenzene with α-chloroalkyl ketones, as mentioned previously, directly yields 2,4-dinitrobenzyl ketones. thieme-connect.com The subsequent reduction with tin(II) chloride leads to the formation of 2-substituted 1-hydroxy-6-nitroindoles, providing a direct route to the target scaffold. thieme-connect.com Similarly, the condensation of 2,4-dinitrotoluene (B133949) with diethyl oxalate, followed by reduction, can produce ethyl 1-hydroxy-6-nitroindole-2-carboxylate. thieme-connect.com

A simple and practical cesium carbonate-promoted method has also been developed for the synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds, forming two new C-C and C-N bonds with high regioselectivity. rsc.org

Table 3: Synthesis of 6-Nitroindoles from Nitroaromatic Precursors

Starting MaterialReagent(s)MethodProductReference
1,3-Dinitrobenzeneα-Chloroalkyl ketone, DBU, SnCl2Vicarious Nucleophilic Substitution/Reduction2-Substituted-1-hydroxy-6-nitroindole thieme-connect.com
2,4-DinitrotolueneDiethyl oxalate, DBU, SnCl2Reissert-type Synthesis/ReductionEthyl 1-hydroxy-6-nitroindole-2-carboxylate thieme-connect.com
EnaminonesNitroaromatic compounds, Cs2CO3C-C and C-N bond formation6-Nitroindole derivatives rsc.org

Regioselective Nitroindole Synthesis Techniques

The introduction of a nitro group at a specific position on the indole ring is a critical step in the synthesis of this compound. Regioselectivity in the nitration of indoles can be challenging due to the electron-rich nature of the bicyclic system, which can lead to multiple nitration products.

Several methods have been developed for the regioselective nitration of indoles. Traditional methods often employ strong acids, which can lead to side reactions and are not always suitable for sensitive substrates. rsc.org More recent and milder approaches offer greater control. For instance, the use of ammonium tetramethylnitrate in the presence of trifluoroacetic anhydride allows for the generation of trifluoroacetyl nitrate (CF₃COONO₂), an electrophilic nitrating agent that can regioselectively nitrate a variety of indoles at the 3-position under non-acidic and non-metallic conditions. rsc.orgnih.govrsc.orgnih.gov This method has been shown to be effective for indoles bearing various substituents. rsc.orgnih.govrsc.org

Another approach involves the use of ferric nitrate for the regioselective C5 nitration of N-protected indolines, which can then be oxidized to the corresponding indoles. figshare.com This method is operationally simple and proceeds under mild conditions with a broad substrate scope. figshare.com

For the synthesis of 6-nitroindoles specifically, a transition-metal-free method has been developed involving the reaction of enaminones with nitroaromatic compounds, promoted by cesium carbonate (Cs₂CO₃). rsc.org This reaction forms two new C-C and C-N bonds with high regioselectivity. rsc.org

A well-established route to 4-nitroindoles is the Reissert indole synthesis, which involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate in the presence of potassium ethoxide. orgsyn.org This method can be extended to various substituted derivatives. orgsyn.org

The synthesis of (4-nitro-1H-indol-6-yl)phosphonates has been achieved through the Batcho-Leimgruber indole synthesis, starting from (4-methyl-3,5-dinitrophenyl)phosphonates. researchgate.net Reductive cyclization of the intermediate enamines can selectively yield either the 4-nitro or 4-amino indole derivatives. researchgate.net

The following table summarizes various regioselective nitration methods for indoles:

Reagent/CatalystPosition of NitrationKey Features
Ammonium tetramethylnitrate / Trifluoroacetic anhydride3-positionNon-acidic, non-metallic conditions rsc.orgnih.govrsc.orgnih.gov
Ferric nitrate5-position (on indoline)Mild conditions, high efficiency figshare.com
Cesium carbonate (with enaminones)6-positionTransition-metal-free, high regioselectivity rsc.org
Diethyl oxalate / Potassium ethoxide (Reissert)4-positionApplicable to various substituted indoles orgsyn.org

Convergent and Divergent Synthetic Pathways to this compound

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies.

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final stages of the synthesis. For this target molecule, a plausible convergent approach would be the synthesis of a 4-chloro-1-hydroxyindole precursor and a separate nitrating agent, or a 4-chloro-6-nitroindole precursor that is then hydroxylated at the N1 position. For example, the Bischler-Möhlau reaction, which involves the condensation of an aniline derivative with a benzoin, offers a route to substituted indoles and could be adapted for a convergent synthesis. researchgate.net

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. In the context of this compound, a divergent strategy could start with a pre-functionalized indole, such as 4-chloroindole (B13527) or 1-hydroxyindole. This common intermediate could then be subjected to a series of regioselective reactions to introduce the remaining substituents. For instance, a condition-controlled divergent synthesis strategy has been reported for the synthesis of indoles, quinolones, and chalcones from N-nitrosoanilines and cyclopropenones, highlighting the power of divergent approaches in generating diverse molecular scaffolds. rsc.org

The synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes via a base-mediated cyclization provides a potential entry point for a divergent synthesis of the target molecule. nih.gov This method allows for the formation of the N-hydroxyindole core, which could then be further functionalized. nih.gov

Chiral Synthesis and Enantioselective Approaches (If applicable to derivatives of this compound type)

While this compound itself is not chiral, the development of chiral derivatives is a significant area of interest due to the importance of enantiomerically pure compounds in medicinal chemistry. Numerous strategies have been developed for the enantioselective functionalization of indoles.

These approaches often rely on the use of chiral catalysts, including both metal complexes and organocatalysts. rsc.org Rhodium(II) catalysts have been effectively used for the enantioselective C-H functionalization of indoles with diazo compounds, leading to the formation of α-alkyl-α-indolylacetates with high yield and enantioselectivity. nih.gov Gold catalysis has also emerged as a powerful tool for the enantioselective functionalization of indoles. rsc.org

The development of axially chiral indole-based frameworks is another important area. Enantioselective C7 functionalization of indolines and indoles has been achieved through C-H activation using chiral rhodium complexes, providing access to atropisomeric biaryls. nih.gov

For the synthesis of chiral spirooxindoles, a type of compound that can be derived from indoles, asymmetric [4+1] cycloaddition reactions have been developed using chiral N,N'-dioxide-metal complexes as catalysts. bohrium.com

Strategies to enhance the reactivity and selectivity of N-functionalization of indoles include the introduction of substituents at the C2 or C3 positions. researchgate.net

The following table provides an overview of different enantioselective approaches for indole functionalization:

Catalytic SystemType of FunctionalizationKey Features
Rhodium(II) complexesC3-H functionalizationHigh yield and enantioselectivity nih.gov
Gold catalystsVarious functionalizationsMature and prolific field rsc.org
Chiral Rhodium Cp* complexesC7-H functionalizationAccess to atropisomeric indoles nih.gov
Chiral N,N'-dioxide-metal complexes[4+1] CycloadditionSynthesis of chiral spirooxindoles bohrium.com

Advanced Chemical Reactivity and Mechanistic Investigations

Influence of Substituents on Indole (B1671886) Aromaticity and Reactivity

1-Hydroxy Group: The N-hydroxy group is a unique feature. While the oxygen's lone pairs can participate in resonance, potentially increasing electron density, the group as a whole is somewhat acidic and can act as a leaving group under certain conditions, making the nitrogen an electrophilic center. researchgate.netresearchgate.net

C4-Chloro Group: As a halogen, the chloro group is electronegative, withdrawing electron density from the benzene (B151609) ring via an inductive effect (-I). However, its lone pairs can donate into the ring through a resonance effect (+R), although this is generally weaker than its inductive pull.

C6-Nitro Group: The nitro group is a potent electron-withdrawing group, operating through both a strong inductive effect (-I) and a powerful resonance effect (-R). Its presence significantly reduces the electron density of the benzene portion of the indole core.

The combined influence of these substituents creates a complex electronic landscape. The strong electron-withdrawing nature of the C6-nitro group, in particular, deactivates the benzene ring towards traditional electrophilic aromatic substitution (SEAr). Conversely, this deactivation enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. Computational studies on substituted indoles confirm that substituents significantly alter bond lengths and electron distribution within the heterocyclic system, directly impacting its chemical properties and reaction pathways. chemrxiv.org For instance, the presence of electron-withdrawing groups can influence the planarity and adsorption of the molecule on catalyst surfaces, affecting reaction outcomes. mdpi.com

Reactions at the Indole Nitrogen (N1)

The 1-hydroxy group introduces a distinct set of reactive possibilities at the indole nitrogen, a position not typically involved in substitution on standard indoles.

The oxygen atom of the 1-hydroxy group is a versatile functional handle.

O-Alkylation: The 1-hydroxy group can be readily alkylated to form 1-alkoxyindoles. nih.gov This transformation is typically achieved by treating the 1-hydroxyindole (B3061041) with an alkyl halide in the presence of a base. researchgate.netnih.gov The alkylation not only modifies the molecule's structure but is also believed to enhance its chemical stability compared to the parent 1-hydroxyindole. nih.gov The steric and electronic nature of the alkylating agent can influence the reaction's success and yield. nih.gov

Table 1: Representative Conditions for O-Alkylation of 1-Hydroxyindoles This table presents generalized findings for the O-alkylation of 1-hydroxyindole systems and is illustrative of potential reactions for the title compound.

Alkylating Agent (R-X)BaseSolventGeneral OutcomeReference
Methyl IodideVarious (e.g., NaH, K2CO3)DMF, AcetoneHigh yields generally observed nih.gov
Benzyl BromideVariousDMFHigh yields generally observed nih.gov
Ethyl BromideVariousDMFModerate to good yields nih.gov
Cyclohexyl BromideVariousDMFLower yields, may require heating due to steric hindrance nih.gov

Redox Reactions: The 1-hydroxyindole moiety can undergo oxidation. researchgate.net Depending on the oxidant and reaction conditions, oxidation can lead to various products, including oxindoles. researchgate.net Studies on related hydroxyindoles show that they can be oxidized by enzymes and chemical reagents. researchgate.netnih.gov The oxidation state of atoms can be determined to understand the electron transfer process. youtube.com For example, the oxidation of 5-hydroxyindole (B134679) to 2-oxo-5-hydroxyindole has been studied, providing a model for the potential oxidative transformation of the title compound. researchgate.net One-electron oxidation processes can also generate indolyl radicals, opening pathways to other products. acs.org

A remarkable reactivity pattern for 1-hydroxyindoles involves nucleophilic substitution directly at the N1 position. In this reaction, the 1-hydroxy group, after protonation by an acid, becomes a good leaving group (water). This allows a nucleophile to attack the nitrogen atom. clockss.orgresearchgate.net This pathway is unusual in indole chemistry and provides a novel method for N-functionalization. researchgate.net

Mechanistic investigations suggest that this transformation can proceed via an SN2-like mechanism, where a nucleophile attacks the nitrogen as the hydroxyl group departs, or potentially an SN1 mechanism involving a resonance-stabilized indolyl cation intermediate. clockss.org The reaction of a 1-hydroxyindole with another indole molecule in formic acid to form a 1-(indol-3-yl)indole is a prime example of this unprecedented reactivity. researchgate.netclockss.org This type of reaction, termed a cine substitution, where the nucleophile adds adjacent to the carbon bearing the leaving group (in this case, the leaving group is on the adjacent nitrogen), is facilitated by electron-withdrawing groups on the indole ring. chemrxiv.org

Reactivity at the C4-Chloro Position

The chlorine atom at the C4 position serves as a leaving group in nucleophilic aromatic substitution and as a handle for transition-metal-catalyzed cross-coupling reactions.

The C4-chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group at the C6 position, which is para to it. libretexts.orglibretexts.org This geometric arrangement is crucial, as an electron-withdrawing group in the ortho or para position can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org A substituent in the meta position does not offer this stabilization. libretexts.org

The SNAr mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the chloro group (C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group under SNAr conditions. nih.gov The reactivity is enhanced by the presence of strong electron-withdrawing groups, making the 4-chloro-6-nitro system highly susceptible to this type of transformation. libretexts.orgnih.gov

Table 2: Factors Influencing SNAr Reactivity This table summarizes general principles of Nucleophilic Aromatic Substitution applicable to the title compound.

FactorInfluence on Reaction RateRationaleReference
flash_on Electron-Withdrawing Groups (EWGs)Increases RateStabilizes the negatively charged Meisenheimer intermediate, especially when positioned ortho or para to the leaving group. libretexts.orglibretexts.org
highlight_off Leaving Group AbilityF > Cl > Br > IThe rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine making the carbon more electrophilic. This is opposite to SN1/SN2 trends. youtube.com
bubble_chart Nucleophile StrengthIncreases RateA stronger nucleophile will attack the electron-deficient aromatic ring more readily. youtube.com
opacity SolventPolar aprotic solvents are often effective.They can solvate the cation of the nucleophilic salt without strongly solvating the anion, preserving its nucleophilicity. nih.gov

The C4-chloro group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate choice of catalyst, ligands, and reaction conditions can achieve efficient coupling. nih.gov

Common cross-coupling reactions that could be applied to derivatize the C4 position include:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base. youtube.com

Stille Coupling: Reaction with an organostannane (R-SnR'₃) using a palladium catalyst. youtube.com

Negishi Coupling: Reaction with an organozinc reagent (R-ZnX), often catalyzed by palladium or nickel. youtube.com

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst. youtube.com

These reactions proceed via a catalytic cycle that generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-chloride bond, transmetalation of the organic group from the coupling partner to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.com The ability to employ the C4-chloro group in such reactions allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, making it a key site for molecular diversification. nih.govnih.gov

Reactions Involving the C6-Nitro Group

The nitro group at the C6 position is a versatile functional handle, primarily serving as a precursor to the corresponding amino derivative or as an activating group for certain nucleophilic reactions.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations for nitroindoles, opening pathways for further functionalization, such as the construction of fused heterocyclic systems. The presence of a reducible halogen (chlorine) and a potentially sensitive N-hydroxy group necessitates the use of chemoselective reduction methods.

A variety of reagent systems are available for the reduction of aromatic nitro compounds. wikipedia.org The selection of a specific method for 4-Chloro-1-hydroxy-6-nitroindole would depend on the desired selectivity and reaction conditions. Catalytic hydrogenation is a common and efficient method. youtube.com To prevent the undesired hydrodechlorination of the C4-chloro substituent, catalysts other than palladium on carbon (Pd/C) are often preferred. For instance, Raney nickel is frequently used for the hydrogenation of substrates containing aromatic halogens. acs.org Similarly, platinum-based catalysts or specialized systems like γ-molybdenum nitride (γ-Mo2N) have shown high chemoselectivity in the reduction of chloronitrobenzenes to chloroanilines without significant dehalogenation. murdoch.edu.au

Metal-based reductions in acidic or neutral media offer another robust alternative. Reagents such as iron powder in acetic acid or in the presence of a salt like calcium chloride provide mild conditions that are often tolerant of other functional groups. murdoch.edu.au Tin(II) chloride (SnCl2) is also a classic and effective reagent for the chemoselective reduction of nitro groups in the presence of halogens.

More contemporary methods utilizing well-defined catalysts, such as iron(salen) complexes, have been developed for mild and selective nitro reductions. nih.gov These systems can exhibit high functional group tolerance, which would be advantageous for a multifunctional substrate like this compound.

Reagent/Catalyst SystemGeneral Applicability & SelectivityPotential for DehalogenationReference
H₂, Raney NickelGood for aromatic nitro groups; often used to avoid dehalogenation.Low acs.org
H₂, PtO₂ / γ-Mo2NHigh activity and selectivity for nitro group reduction over halogens.Low murdoch.edu.au
Fe / Acid (e.g., AcOH)Mild, classic method with good tolerance for reducible groups.Very Low murdoch.edu.au
SnCl₂ / HClWidely used, chemoselective for nitro groups over many functionalities.Very Low murdoch.edu.au
Iron(salen) complexesModern, mild, and highly chemoselective catalytic system.Very Low nih.gov
H₂, Pd/CHighly efficient but often causes competitive dehalogenation.High acs.org

This table is generated based on established principles of nitro group reduction; specific studies on this compound are not widely available.

The resulting 6-amino-4-chloro-1-hydroxyindole is a key intermediate for subsequent synthetic elaborations, including cyclization reactions.

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl, nitrile, or nitro compound. masterorganicchemistry.com The reactivity of nitroindoles in such reactions is highly dependent on the position of the nitro group. For instance, 3-nitroindoles are well-established Michael acceptors, where the C2-C3 double bond of the indole is activated by the C3-nitro group, making the C2 position highly electrophilic and reactive towards a wide range of nucleophiles. researchgate.net

For this compound, the nitro group is not in direct conjugation with the pyrrole (B145914) double bond in the same manner. Instead, the C6-nitro group acts as a strong electron-withdrawing group on the benzene ring. This deactivates the indole ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack. While not a classic Michael acceptor, the C6-C7 bond, influenced by the C6-nitro group, could potentially undergo a form of vinylogous conjugate addition. A nucleophile could attack the C7 position, with the negative charge being delocalized onto the nitro group. However, literature examples of this specific reactivity for 6-nitroindoles are scarce.

A more documented, albeit distinct, reactivity involves 3-nitroindoles acting as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides. mdpi.com This reaction is highly specific and requires an electron-withdrawing group at the C3-position to render the indole nitrogen sufficiently acidic and nucleophilic for the addition. It illustrates the complex reactivity patterns that can emerge from the electronic properties of nitroindoles.

Intermolecular and Intramolecular Cyclization Reactions

The synthetic utility of this compound is significantly enhanced by its potential to serve as a scaffold for constructing polycyclic indole derivatives. Cyclization reactions can be designed to occur either intramolecularly, using functional groups already present or installed on the indole, or intermolecularly with a separate reaction partner.

A primary strategy involves the initial reduction of the C6-nitro group to a nucleophilic 6-amino group, as discussed in section 3.4.1. This newly formed amine can then participate in a variety of ring-forming reactions. For example, in an intramolecular sense, if a suitable electrophilic side chain were attached to the N1-position, the 6-amino group could cyclize onto it to form a new fused ring.

More commonly, the 6-amino-4-chloroindole derivative can be used in intermolecular reactions to build tricyclic systems. Palladium-catalyzed domino reactions are powerful tools for such constructions. mdpi.commdpi.com For instance, a suitably functionalized 6-aminoindole (B160974) could undergo a palladium-catalyzed annulation reaction with a bifunctional coupling partner to build a new ring fused across the C5 and C6 positions of the original indole core. The presence of the C4-chloro atom also provides a handle for further cross-coupling reactions to build additional complexity.

Analogous strategies have been demonstrated in the synthesis of azaindoles (indole analogues where a CH group in the benzene ring is replaced by nitrogen). For example, 3-amino-4-methylpyridines undergo a formal [4+1] cyclization with acylating agents to form a fused pyrrole ring, demonstrating the principle of using an amino group to facilitate the construction of an adjacent five-membered ring. rsc.orgchemrxiv.org

Mechanistic Elucidation of Key Transformations (e.g., reaction intermediates, transition states)

Understanding the mechanisms of the key reactions of this compound is crucial for optimizing conditions and predicting outcomes. While specific mechanistic studies on this exact molecule are limited, well-established mechanisms for analogous systems provide significant insight.

Mechanism of C6-Nitro Group Reduction: The catalytic hydrogenation of aromatic nitro compounds on a metal surface does not proceed by direct N-O bond cleavage. Instead, it is a stepwise process involving the sequential addition of hydrogen atoms. murdoch.edu.au Density Functional Theory (DFT) studies on the reduction of p-chloronitrobenzene provide a clear model. The process is believed to proceed through several key intermediates:

Nitroso Intermediate: The initial hydrogenation step forms a nitroso species (Ar-N=O).

Hydroxylamine (B1172632) Intermediate: Further hydrogenation of the nitroso group yields the corresponding N-arylhydroxylamine (Ar-NHOH). murdoch.edu.aunih.gov

Amine Product: The final step involves the hydrogenolysis of the hydroxylamine to afford the primary amine (Ar-NH₂).

This stepwise pathway, proceeding from nitro to nitroso to hydroxylamine to amine, is the generally accepted mechanism for the reduction of aromatic nitro compounds under various conditions, including catalysis by iron complexes where nitroso intermediates have been detected. nih.gov

Proposed Intermediates in the Reduction of this compound

StepStarting MaterialIntermediateProduct
1This compound4-Chloro-1-hydroxy-6-nitrosoindole-
24-Chloro-1-hydroxy-6-nitrosoindole4-Chloro-1-hydroxy-N-(indol-6-yl)hydroxylamine-
34-Chloro-1-hydroxy-N-(indol-6-yl)hydroxylamine-6-Amino-4-chloro-1-hydroxyindole

Mechanism of Cyclization Reactions: For intramolecular cyclizations involving the 6-amino derivative, the mechanism would depend on the specific reaction. For palladium-catalyzed annulations, the mechanism typically follows a catalytic cycle involving: mdpi.com

Oxidative Addition: The Pd(0) catalyst adds to a halo-organic or triflate partner.

Coordination and Insertion: The aminoindole coordinates to the Pd(II) complex, followed by migratory insertion.

Reductive Elimination: The final C-C or C-N bond is formed, releasing the tricyclic product and regenerating the Pd(0) catalyst.

The specific sequence of events and the nature of the intermediates would be highly dependent on the substrates and ligands used.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating electronic structure and stability. However, no published studies have applied these methods to 4-Chloro-1-hydroxy-6-nitroindole.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Without experimental data from techniques like X-ray crystallography or NMR spectroscopy, the precise three-dimensional arrangement of atoms (molecular geometry) and the ground-state energy of this compound remain undetermined. DFT calculations, which are a common starting point for computational analysis, have not been reported for this compound.

Analysis of Molecular Orbital Energies (HOMO-LUMO Gap)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of its ability to donate or accept electrons. For this compound, these values have not been calculated and reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. While MEP studies have been conducted on other heterocyclic compounds to predict their reactivity, no such analysis is available for this compound. researchgate.net

Prediction of Reaction Mechanisms and Transition States

The elucidation of reaction pathways and the characterization of high-energy transition states are critical for understanding how a compound is formed and how it might react with other molecules. Computational methods can map out these intricate processes, providing insights that are often difficult to obtain through experimental means alone. To date, no such predictive studies have been published for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time, which is particularly important for understanding the behavior of flexible molecules and their interactions with biological macromolecules. As there are no reported studies on the derivatives or biological interactions of this compound, the application of MD simulations has not been documented.

In Silico Prediction of Biological Interactions

In silico techniques, such as molecular docking and pharmacophore modeling, are instrumental in predicting how a small molecule might interact with biological targets like proteins or nucleic acids. These methods are a cornerstone of modern drug discovery and development. The potential biological activities of this compound remain unexplored through these computational approaches, as no relevant studies have been published.

Molecular Docking Studies with Relevant Biomolecular Targets (e.g., enzymes, nucleic acids)

As of the latest available data, specific molecular docking studies for this compound with biomolecular targets such as enzymes or nucleic acids have not been reported in the peer-reviewed scientific literature. While computational methods are frequently used to predict the binding affinity and mode of interaction of small molecules with biological macromolecules, research focusing specifically on this compound is not publicly available.

Pharmacophore Modeling for Activity Prediction (Relevant for SAR)

There is currently no publicly available research detailing pharmacophore modeling studies for this compound. Pharmacophore models are instrumental in identifying the essential three-dimensional arrangement of chemical features necessary for biological activity and are a key component of structure-activity relationship (SAR) studies. The absence of such studies indicates a significant gap in the understanding of the structural requirements for this compound's potential biological effects.

Quantitative Structure-Activity Relationship (QSAR) Analysis for predicting biological activity (If applicable to a series of derivatives)

A search of the scientific literature and chemical databases did not yield any Quantitative Structure-Activity Relationship (QSAR) analyses for this compound or a series of its derivatives. QSAR models are statistical models that relate the quantitative chemical structure of a compound to its biological activity. The lack of such studies suggests that a systematic investigation of how structural modifications to the this compound scaffold affect its biological activity has not yet been undertaken or published.

After conducting a comprehensive search for scientific literature, it has been determined that there are no specific research articles or publicly available data on the biological activities of the chemical compound This compound .

The performed searches for in vitro and pre-clinical studies, including its potential antiproliferative, anticancer, and antimicrobial effects, did not yield any specific results for this particular molecule. Consequently, information regarding its mechanism of action—such as targeting cellular pathways like DNA binding, enzyme inhibition, or the induction of cell-cycle arrest and apoptosis—is not available in published scientific literature. Similarly, no data could be found on its structure-activity relationships or its efficacy against specific bacterial or fungal strains.

Due to the absence of scientific evidence and research findings for "this compound," it is not possible to provide an accurate and informative article based on the requested outline. Any attempt to do so would result in speculation or the presentation of data from unrelated compounds, which would be scientifically inaccurate.

Biological Activities and Mechanistic Studies in Vitro and Pre Clinical Focus

Antimicrobial Activity (In vitro)

Mechanistic Insights into Antimicrobial Action

There is currently no available information on the mechanisms by which 4-Chloro-1-hydroxy-6-nitroindole may exert antimicrobial effects. Future research would need to investigate its potential to disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Anti-inflammatory Properties (In vitro)

No in vitro studies on the anti-inflammatory properties of this compound have been published. To assess this potential, future studies could involve assays to measure the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Other In vitro Biological Potentials (e.g., Antioxidant Activity, Enzyme Modulation)

The potential of this compound as an antioxidant or an enzyme modulator has not been explored in any publicly accessible research. Future investigations could employ assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging to determine antioxidant capacity or specific enzyme inhibition assays to identify potential therapeutic targets.

Exploration of Molecular Targets and Binding Affinities (In vitro assays)

There are no available data from in vitro assays identifying the molecular targets of this compound or quantifying its binding affinities. Techniques such as molecular docking, differential scanning fluorimetry, or surface plasmon resonance could be utilized in future research to elucidate these interactions.

Interaction with Biological Systems (e.g., proteins, nucleic acids)

Details regarding the interaction of this compound with biological macromolecules like proteins and nucleic acids are not available in the current body of scientific literature. Spectroscopic methods, such as UV-Vis or fluorescence spectroscopy, combined with molecular modeling, would be valuable in characterizing these potential interactions.

Future Research Directions and Academic Significance

Development of Novel Synthetic Methodologies for Complex Indole (B1671886) Scaffolds

The synthesis of polysubstituted indoles, particularly those with complex and electronically diverse substitution patterns like 4-Chloro-1-hydroxy-6-nitroindole, remains a challenging task in organic chemistry. nih.gov While classical methods such as the Fischer and Reissert syntheses are foundational, they often lack the functional group tolerance required for intricate targets. nih.govorgsyn.org

A key approach for the synthesis of the parent N-hydroxy-nitroindole frameworks involves the reduction of dinitrobenzyl ketones. thieme-connect.com For instance, the condensation of 2,6-dinitrotoluene (B127279) with ethyl trifluoroacetate (B77799) yields a dinitrobenzyl ketone which, upon reduction with tin(II) chloride, produces ethyl 1-hydroxy-4-nitro-indole-2-carboxylate. thieme-connect.com A similar strategy starting from 1,3-dinitrobenzene (B52904) can lead to 6-nitro derivatives. thieme-connect.com

Future research will likely focus on adapting modern catalytic systems to build upon this core structure. The development of new synthetic methods is crucial for expanding the available chemical space for drug discovery and materials science. rsc.org Advanced strategies could include:

Transition Metal-Catalyzed Cross-Coupling: Techniques like Suzuki-Miyaura and Heck reactions could be employed to further functionalize the indole core, using the chloro-substituent as a synthetic handle. numberanalytics.com

C-H Activation: Direct functionalization of the indole's C-H bonds offers a more atom-economical approach to introduce new substituents, bypassing the need for pre-functionalized starting materials. rsc.org

Diversity-Oriented Synthesis: Reagent-based strategies could be developed to controllably and divergently synthesize various fused indole scaffolds starting from a common precursor like this compound. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble such complex indoles from simple starting materials would significantly improve synthetic efficiency and is an emerging trend in heterocyclic chemistry. scispace.comnumberanalytics.com

Synthetic ApproachDescriptionPotential Application for Complex IndolesKey References
Reductive Cyclization Reduction of ortho-nitroaryl compounds containing a two-carbon side chain (e.g., dinitrobenzyl ketones) to form the N-hydroxyindole ring.A primary route to the 1-hydroxy-nitroindole core structure. thieme-connect.com
Cross-Coupling Reactions Transition metal-catalyzed reactions (e.g., Suzuki, Heck) that form new carbon-carbon or carbon-heteroatom bonds.Functionalization at the chloro-position (C4) or other positions after initial synthesis. numberanalytics.comnumberanalytics.com
C-H Activation Direct functionalization of C-H bonds, avoiding pre-functionalization steps.Introduction of new substituents at various positions on the indole ring in a step-economical manner. rsc.org
Diversity-Oriented Synthesis Using controlled reaction conditions or reagents to generate a library of diverse structures from a single starting material.Creating libraries of complex indole-fused heterocycles for screening. rsc.org

Exploration of Unique Reactivity Profiles due to Combined Substitution

The reactivity of the indole ring is heavily influenced by its substituents. The most reactive position for electrophilic substitution is typically C3. wikipedia.org However, the electronic landscape of this compound is uniquely complex:

The nitro group at C6 is a powerful electron-withdrawing group, deactivating the benzene (B151609) portion of the ring toward electrophilic attack.

The chloro group at C4 is also electron-withdrawing via induction but can donate electron density through resonance, acting as a weak deactivator.

The N-hydroxy group modifies the electronic character of the pyrrole (B145914) ring, influencing its nucleophilicity and acidity compared to a standard indole. thieme-connect.com

This combination presents several avenues for research. The severe deactivation of the benzenoid ring could make the pyrrole C3 position even more selectively reactive toward electrophiles. Conversely, the electron-poor nature of the benzene ring might render it susceptible to nucleophilic aromatic substitution, a reaction not typical for unsubstituted indoles.

A particularly fascinating area of future study is the potential for "umpolung" or reversed reactivity. nih.gov While the indole C3 position is typically nucleophilic, catalytic strategies (e.g., using gold catalysts) have been developed to make this position electrophilic. nih.gov Investigating whether such a reactivity reversal is possible with the this compound scaffold could unlock novel pathways to previously inaccessible indole derivatives.

Computational Design and Synthesis of Advanced Probes for Biological Research

Indole derivatives are versatile scaffolds for the design of fluorescent probes for molecular recognition and imaging. rsc.org The specific substitution pattern of this compound makes it an intriguing starting point for advanced biological probes. The nitro group is a well-known fluorescence quencher. A probe designed from this scaffold could operate on a "turn-on" mechanism, where the reduction of the nitro group to an amine by a specific analyte or in a particular cellular environment (e.g., hypoxia) would restore fluorescence.

Future research in this area will heavily rely on computational chemistry. rsc.org

Quantum Chemical Investigation: Density Functional Theory (DFT) calculations can be used to predict the photophysical properties (absorption and emission spectra) of potential probes derived from this scaffold. polimi.itacs.org

Protein-Ligand Docking: For probes designed to target specific enzymes or receptors, molecular docking simulations can predict binding modes and affinities, guiding the synthetic process toward more potent and selective molecules. nih.govnih.gov

The synthesis of such probes would involve the targeted functionalization of the indole core to append recognition moieties and tune solubility and cell permeability. The N-hydroxy group, for example, could be alkylated to modulate the probe's properties. thieme-connect.com The development of indole-based chemosensors is a rapidly growing field, and this particular scaffold offers unique features for creating novel tools for biological research. rsc.orgmdpi.com

Utilization as a Chemical Building Block for New Functional Materials

Beyond medicinal applications, indole-containing compounds are gaining traction in materials science. acs.org The unique optoelectronic properties of conjugated indole systems make them suitable for applications in organic electronics, dyes, and sensors.

The this compound scaffold is a promising building block for such materials. The strategic placement of electron-withdrawing (nitro, chloro) and potentially electron-donating (after reduction of the nitro group to an amine) functionalities allows for the creation of donor-π-acceptor (D-π-A) systems. mdpi.com Such systems are fundamental to the design of:

Organic Dyes: The extended conjugation that can be built from this scaffold could lead to novel chromophores for use as industrial dyes or in dye-sensitized solar cells.

Organic Electronics: Indole derivatives have been integrated into molecules for Organic Light-Emitting Diodes (OLEDs). acs.org The functional groups on this compound provide synthetic handles (e.g., the chloro group for cross-coupling, the nitro group for reduction and subsequent condensation) to build the complex conjugated architectures required for these applications.

Non-linear Optical (NLO) Materials: The significant charge transfer within D-π-A molecules derived from this indole can lead to large hyperpolarizabilities, a key property for NLO materials.

Research in this direction would focus on synthetic strategies to polymerize or extend the conjugation of this building block, followed by characterization of the resulting materials' photophysical and electronic properties.

Contribution to Fundamental Heterocyclic Chemistry and Reaction Mechanism Understanding

The study of a molecule as functionally dense as this compound inherently contributes to the fundamental understanding of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Elucidating its synthesis and reactivity provides valuable data on the interplay of multiple, electronically distinct functional groups on a core heterocyclic system.

Future investigations into this compound will help answer fundamental questions, such as:

How do ortho- and para-substituents on the benzenoid ring cooperatively influence the regioselectivity of substitution on the pyrrole ring?

What are the precise mechanisms of electrophilic and nucleophilic attacks on such a polysubstituted indole? nih.govnih.gov

How does the N-hydroxy group affect the stability and reaction pathways of intermediates compared to N-H or N-alkyl indoles?

By providing a challenging and multifaceted test case, this compound serves as a platform for developing and validating new synthetic methods and computational models. rsc.orgnih.gov The knowledge gained from studying this specific molecule can be extrapolated to the rational design and synthesis of other complex heterocyclic compounds with tailored properties for a wide range of applications. mdpi.commdpi.com

Q & A

Synthesis and Optimization

Basic: What are the recommended synthetic routes for 4-Chloro-1-hydroxy-6-nitroindole, and how do reaction conditions influence yield?

  • Methodological Answer :
    The synthesis typically involves sequential functionalization of the indole core. Chlorination at the 4-position can be achieved via electrophilic substitution using Cl<sup>+</sup> sources (e.g., SO2Cl2 or NCS) in polar aprotic solvents like DCM . Nitration at the 6-position requires careful control of HNO3/H2SO4 ratios to avoid over-nitration, as nitro groups can deactivate the ring . Hydroxylation at the 1-position may involve oxidative methods (e.g., KMnO4 under acidic conditions) or protective-group strategies (e.g., benzyl ethers) to prevent side reactions . Monitor yields via HPLC (C18 column, acetonitrile/water gradient) and optimize reaction temperatures (e.g., 0–25°C for nitration to minimize decomposition).

Advanced: How can regioselectivity challenges in multi-substituted indoles be addressed using computational modeling?

  • Methodological Answer :
    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic aromatic substitution (EAS) reactivity by analyzing Fukui indices and molecular electrostatic potentials (MEPs). For example, nitro groups at the 6-position may direct Cl<sup>+</sup> to the 4-position due to meta-directing effects, while steric hindrance from substituents can alter reactivity . Coupling computational predictions with experimental validation (e.g., <sup>13</sup>C NMR to confirm substitution patterns) reduces trial-and-error synthesis.

Structural Characterization

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
    • NMR : <sup>1</sup>H NMR (DMSO-d6) reveals aromatic protons (δ 7.2–8.5 ppm) and hydroxyl protons (broad singlet at δ 9–10 ppm). <sup>13</sup>C NMR confirms substitution patterns via deshielding effects (e.g., nitro groups shift adjacent carbons to ~120–130 ppm) .
    • IR : Key peaks include O–H stretch (~3200 cm<sup>−1</sup>), nitro symmetric/asymmetric stretches (~1520 and 1350 cm<sup>−1</sup>), and C–Cl stretch (~750 cm<sup>−1</sup>) .
    • Mass Spectrometry : High-resolution MS (ESI+) identifies [M+H]<sup>+</sup> and fragments (e.g., loss of NO2 or Cl groups) .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms or hydrogen-bonding networks?

  • Methodological Answer :
    Single-crystal X-ray diffraction confirms the keto-enol tautomerism of the 1-hydroxy group. For example, hydrogen bonding between the hydroxyl and nitro groups may stabilize specific tautomers, affecting reactivity. Use slow evaporation (e.g., ethanol/water mixtures) to grow crystals, and compare experimental bond lengths/angles with DFT-optimized structures .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What in vitro assays are suitable for screening the bioactivity of this compound?

  • Methodological Answer :
    • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 calculations .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) to evaluate binding affinity .

Advanced: How can molecular docking explain the role of nitro and hydroxy groups in target binding?

  • Methodological Answer :
    Docking simulations (AutoDock Vina) using protein structures (e.g., PDB: 1CX2 for COX-2) reveal hydrogen bonding between the nitro group and Arg<sup>120</sup> or π-stacking interactions with Phe<sup>518</sup>. Hydroxy groups may form salt bridges with catalytic residues. Validate with site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Stability and Degradation Pathways

Basic: What storage conditions minimize degradation of this compound?

  • Methodological Answer :
    Store in amber vials at –20°C under inert gas (N2 or Ar) to prevent photodegradation and oxidation. Use stabilizers (e.g., BHT) in solution phases. Monitor purity via periodic HPLC analysis (C18 column, 254 nm) .

Advanced: What mechanisms drive nitro-group reduction under physiological conditions?

  • Methodological Answer :
    Nitro groups are susceptible to enzymatic reduction (e.g., nitroreductases in liver microsomes), forming hydroxylamine or amine metabolites. Use LC-MS/MS to track metabolites in simulated physiological buffers (pH 7.4, 37°C) and compare with computational predictions (e.g., Marcus theory for electron transfer) .

Data Contradictions and Interpretation

Basic: How do substituent positions explain discrepancies in reported reaction yields?

  • Methodological Answer :
    Conflicting yields may arise from competing EAS pathways. For example, 6-nitro groups may deactivate the 5-position, making 4-chloro substitution favorable. Compare yields under varying conditions (e.g., solvent polarity, catalyst loading) and use Hammett plots to correlate substituent effects with reactivity .

Advanced: Can machine learning models predict synthetic outcomes for novel indole derivatives?

  • Methodological Answer :
    Train models (e.g., Random Forest or neural networks) on datasets of substituted indoles (e.g., reaction conditions, yields, substituent Hammett σ values). Validate with leave-one-out cross-validation (LOOCV) and experimental testing. Feature importance analysis may highlight nitro group polarity as a key predictor .

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4-Chloro-1-hydroxy-6-nitroindole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.